Cas no 2137484-72-9 (3-Quinolinepropanoic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, chloromethyl ester)

3-Quinolinepropanoic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, chloromethyl ester is a specialized chemical intermediate primarily used in organic synthesis and pharmaceutical research. Its structure features a quinoline core with a propanoic acid side chain, further modified by a Boc-protected amino group and a reactive chloromethyl ester moiety. This compound is particularly valuable for peptide coupling and protecting group strategies due to its ester functionality, which facilitates selective derivatization. The Boc group enhances stability during synthetic manipulations, while the chloromethyl ester offers versatility in further functionalization. Its well-defined reactivity profile makes it suitable for constructing complex molecular architectures in medicinal chemistry and material science applications.
3-Quinolinepropanoic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, chloromethyl ester structure
2137484-72-9 structure
Product Name:3-Quinolinepropanoic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, chloromethyl ester
CAS No:2137484-72-9
MF:C18H21ClN2O4
MW:364.823343992233
CID:5256839
PubChem ID:165440498
Update Time:2025-05-22

3-Quinolinepropanoic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, chloromethyl ester Chemical and Physical Properties

Names and Identifiers

    • 3-Quinolinepropanoic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, chloromethyl ester
    • chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-(quinolin-3-yl)propanoate
    • 2137484-72-9
    • EN300-386945
    • Inchi: 1S/C18H21ClN2O4/c1-18(2,3)25-17(23)21-15(16(22)24-11-19)9-12-8-13-6-4-5-7-14(13)20-10-12/h4-8,10,15H,9,11H2,1-3H3,(H,21,23)
    • InChI Key: XHQLOLIFVWUIKI-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC=CC=2)C=C(CC(NC(OC(C)(C)C)=O)C(OCCl)=O)C=1

Computed Properties

  • Exact Mass: 364.1189848g/mol
  • Monoisotopic Mass: 364.1189848g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 8
  • Complexity: 467
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 77.5Ų

Experimental Properties

  • Density: 1.246±0.06 g/cm3(Predicted)
  • Boiling Point: 521.6±50.0 °C(Predicted)
  • pka: 10.60±0.46(Predicted)

3-Quinolinepropanoic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, chloromethyl ester Pricemore >>

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Additional information on 3-Quinolinepropanoic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, chloromethyl ester

3-Quinolinepropanoic Acid, α-[[(1,1-Dimethylethoxy)Carbonyl]Amino]-, Chloromethyl Ester

The compound 3-Quinolinepropanoic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, chloromethyl ester (CAS No: 2137484-72-9) is a highly specialized organic compound with significant applications in the field of pharmaceutical chemistry and materials science. This compound is characterized by its complex structure, which includes a quinoline ring system, an amino group protected by a tert-butoxycarbonyl (Boc) group, and a chloromethyl ester functional group. The combination of these functional groups makes this compound versatile for various chemical transformations and applications.

Recent studies have highlighted the potential of this compound in drug discovery and development. The quinoline moiety is known for its pharmacological activity, often exhibiting anti-inflammatory, antitumor, and antimicrobial properties. The presence of the Boc-protected amino group allows for precise control over the reactivity of the amine during synthesis, making it an ideal intermediate for constructing bioactive molecules. Furthermore, the chloromethyl ester group provides additional functionality, enabling the compound to participate in nucleophilic substitutions or other reactions that are critical in medicinal chemistry.

One of the most notable advancements involving this compound is its role in the synthesis of peptide-based drugs. The Boc group serves as a temporary protecting group for the amino functionality, which is essential in peptide synthesis to prevent unwanted side reactions. Once the desired peptide sequence is assembled, the Boc group can be selectively removed under mild acidic conditions to regenerate the free amine. This controlled deprotection step is crucial for maintaining the integrity of sensitive functional groups during drug development.

In addition to its role in peptide synthesis, this compound has also been explored in the development of advanced materials. The quinoline ring system contributes to the aromatic stability of the molecule, which can be advantageous in creating materials with specific electronic properties. For instance, derivatives of this compound have been investigated for their potential use in organic electronics and optoelectronic devices due to their ability to modulate light absorption and charge transport properties.

Recent research has also focused on the green chemistry aspects of synthesizing and utilizing this compound. Scientists have developed more efficient and environmentally friendly methods for its production, reducing waste and energy consumption. These sustainable approaches align with current global efforts to promote eco-friendly chemical practices while maintaining high standards of product quality.

The versatility of 3-Quinolinepropanoic acid lies in its ability to serve as a building block for a wide range of compounds with diverse biological activities. Its structure allows for easy modification through various chemical reactions, enabling researchers to tailor its properties for specific applications. For example, substitution reactions at different positions on the quinoline ring can lead to derivatives with enhanced bioavailability or improved therapeutic efficacy.

Moreover, this compound has shown promise in combinatorial chemistry and high-throughput screening campaigns. Its modular design facilitates rapid assembly of libraries containing diverse structural motifs, which can be tested for their biological activity against various disease targets. This capability accelerates drug discovery processes by providing researchers with a broader chemical space to explore potential therapeutic agents.

In terms of safety and handling, 3-Quinolinepropanoic acid is generally considered stable under normal storage conditions when properly protected from light and moisture. However, as with any organic compound containing reactive functional groups like chloromethyl esters or amino groups, appropriate precautions should be taken during synthesis and manipulation to ensure safe laboratory practices.

The integration of cutting-edge research into synthetic methodologies and application studies has solidified the importance of 3-Quinolinepropanoic acid in modern chemistry. Its unique combination of structural features makes it an invaluable tool for advancing both academic research and industrial applications across multiple disciplines.

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